3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a hybrid structure combining a 4H-pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-4-one moiety. Key structural attributes include:
- Z-configuration of the methylidene group bridging the pyridopyrimidinone and thiazolidinone rings, critical for stereochemical stability .
- Piperidin-1-yl group at position 2 of the pyridopyrimidinone ring, enhancing solubility and modulating pharmacokinetics .
- Thioxo group at position 2 of the thiazolidinone, which may enhance hydrogen-bonding interactions .
Thiazolidinone derivatives are recognized for antimicrobial, anticancer, and antioxidant activities , while pyridopyrimidinones are explored for kinase inhibition and CNS targeting .
Properties
Molecular Formula |
C25H24N4O2S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O2S2/c1-17(18-10-4-2-5-11-18)29-24(31)20(33-25(29)32)16-19-22(27-13-7-3-8-14-27)26-21-12-6-9-15-28(21)23(19)30/h2,4-6,9-12,15-17H,3,7-8,13-14H2,1H3/b20-16- |
InChI Key |
INYVQNWPLNOJQV-SILNSSARSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyridopyrimidinone core, and finally, the introduction of the piperidine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents like acids, bases, or oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyridopyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfur-containing compounds.
Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyridopyrimidinone-Thiazolidinone Hybrids
The following table summarizes key analogues and their substituent-driven properties:
Key Observations:
- Thiazolidinone Substituents: 1-Phenylethyl (Main Compound): Balances lipophilicity for membrane penetration while retaining moderate solubility. 2-Phenylethyl (): Similar lipophilicity but may alter binding pocket interactions due to ethyl chain length . 3-Methoxypropyl (): Polar substituent improves aqueous solubility, favoring oral administration .
- Pyridopyrimidinone Substituents: Piperidin-1-yl (Main Compound): Moderately basic (pKa ~10.5), enhancing solubility in acidic environments (e.g., stomach) . Piperazinyl Derivatives (): Higher basicity (pKa ~8.5–9.5) improves solubility across physiological pH ranges, critical for systemic distribution .
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol . Its structure features a pyrido[1,2-a]pyrimidine core linked to a thiazolidine moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 361995-71-3 |
Antimicrobial Activity
Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related thiazolidine derivatives possess activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural analogs suggest potential efficacy against various pathogens.
Antitumor Activity
The compound's structural features suggest it may have antitumor properties. A study examining similar pyrido[1,2-a]pyrimidine derivatives reported notable cytotoxic effects against cancer cell lines such as HeLa and MCF7 , with IC50 values in the micromolar range . Further investigations are needed to evaluate the specific antitumor activity of this compound.
Enzyme Inhibition
Enzyme inhibition studies have shown promise for similar compounds in targeting serine proteases and other enzymes involved in disease processes. For example, compounds with thiazolidine structures have been tested against the NS2B/NS3 protease of the Dengue virus and exhibited competitive inhibition . The compound under review could potentially inhibit similar enzymatic pathways due to its structural characteristics.
Study 1: Antimicrobial Efficacy
A comparative study on thiazolidine derivatives highlighted their effectiveness against gram-positive bacteria. The compound's structural similarity suggests it may share these properties .
Study 2: Cytotoxicity Assessment
In vitro assays conducted on related pyrido[1,2-a]pyrimidines indicated significant cytotoxicity against various cancer cell lines. The findings support further exploration of the compound's potential as an anticancer agent .
Study 3: Enzyme Inhibition Analysis
Research on enzyme inhibitors involving thiazolidine derivatives revealed their ability to inhibit critical enzymes in pathogenic organisms. This suggests that the compound could serve as a lead structure for developing new inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
